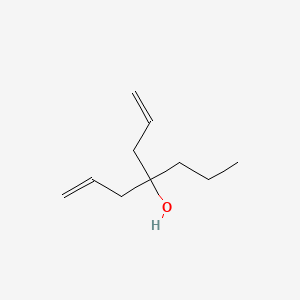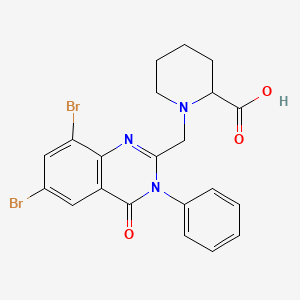
2-Piperidinecarboxylic acid, 1-((6,8-dibromo-3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperidinecarboxylic acid, 1-((6,8-dibromo-3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)methyl)- is a complex organic compound that features a piperidine ring and a quinazoline moiety.
Métodos De Preparación
The synthesis of 2-Piperidinecarboxylic acid, 1-((6,8-dibromo-3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)methyl)- typically involves multi-step organic reactions. The preparation methods often include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Quinazoline Moiety: This step involves the synthesis of the quinazoline ring, which is then attached to the piperidine ring through a series of condensation reactions.
Análisis De Reacciones Químicas
2-Piperidinecarboxylic acid, 1-((6,8-dibromo-3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms on the quinazoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2-Piperidinecarboxylic acid, 1-((6,8-dibromo-3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)methyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-Piperidinecarboxylic acid, 1-((6,8-dibromo-3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)methyl)- stands out due to its unique structural features and potential applications. Similar compounds include:
6-Oxo-2-piperidinecarboxylic acid: Known for its use in synthesizing functionalized β-lactam N-heterocycles.
Isonipecotic acid: Utilized in the synthesis of various pharmaceutical agents.
Propiedades
Número CAS |
77161-19-4 |
|---|---|
Fórmula molecular |
C21H19Br2N3O3 |
Peso molecular |
521.2 g/mol |
Nombre IUPAC |
1-[(6,8-dibromo-4-oxo-3-phenylquinazolin-2-yl)methyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C21H19Br2N3O3/c22-13-10-15-19(16(23)11-13)24-18(12-25-9-5-4-8-17(25)21(28)29)26(20(15)27)14-6-2-1-3-7-14/h1-3,6-7,10-11,17H,4-5,8-9,12H2,(H,28,29) |
Clave InChI |
NUFIYYVHMBZMPT-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)C(=O)O)CC2=NC3=C(C=C(C=C3Br)Br)C(=O)N2C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Naphtho[1,8-cd]-1,2-ditellurole](/img/structure/B13799515.png)
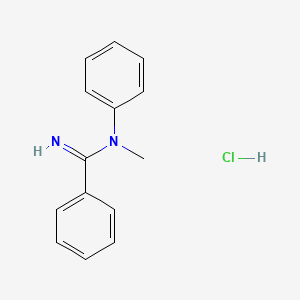
![5,6-Dimethylpyrazolo[1,5-A]pyrimidine](/img/structure/B13799524.png)
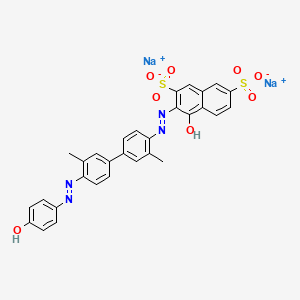
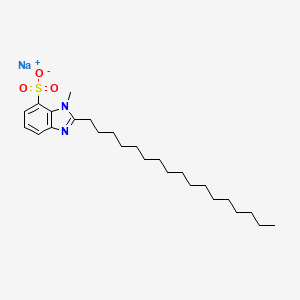
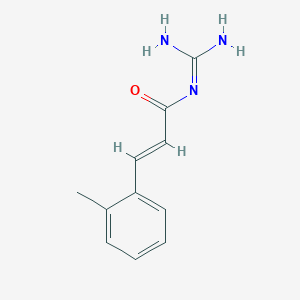
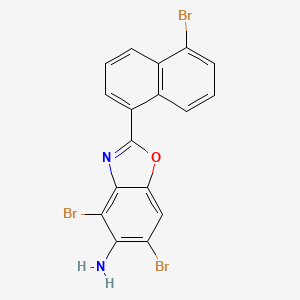
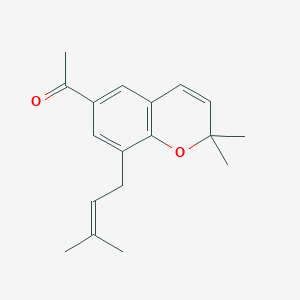
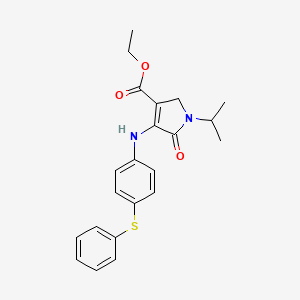
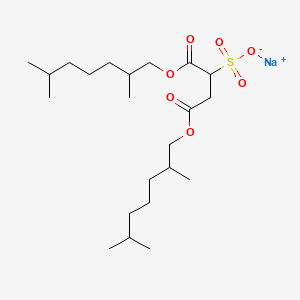

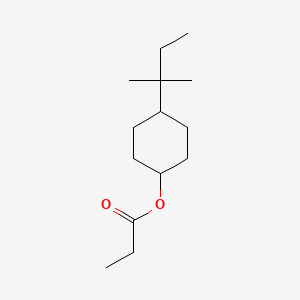
![{4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-piperazinyl}(cyclobutyl)methanone](/img/structure/B13799593.png)
